2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from other isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine . The compound’s structure includes a cyclopropyl substituent at the 2-position of the imidazo[1,2-b]pyridazine ring and a 2,4-difluorophenyl carboxamide group at the 6-position. These substituents are critical for modulating its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-10-3-4-12(11(18)7-10)20-16(23)13-5-6-15-19-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGBOUJCSMTPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely. The goal is to achieve high efficiency, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.
Scientific Research Applications
2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activity.
Biology: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with its targets, modulating their activity. The cyclopropyl and difluorophenyl groups may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Core Heterocycle Variations
The imidazo[1,2-b]pyridazine core is more synthetically accessible and pharmacologically explored compared to imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine derivatives . Transition-metal-catalyzed cross-coupling reactions (e.g., palladium or copper catalysts) are commonly employed for constructing imidazo[1,2-b]pyridazine derivatives, as evidenced by synthesis protocols for related compounds .
Substituent Modifications
Key structural analogs differ in the carboxamide substituent and cyclopropyl positioning:
Synthetic Notes:
- The 2,4-difluorophenyl group in the target compound may require optimized coupling conditions compared to non-fluorinated analogs, as fluorine atoms can influence reaction kinetics .
- Yields for similar imidazo[1,2-b]pyridazine syntheses range from 44% (as seen in a thiophene-containing analog) to higher efficiencies under transition-metal catalysis .
Pharmacological and Therapeutic Potential
Target Selectivity
- Haspin Inhibition : Tricyclic imidazo[1,2-b]pyridazine derivatives (e.g., those in EP 4,374,877 A2) demonstrate Haspin kinase inhibition, suggesting that core modifications (e.g., tricyclic systems) enhance target engagement compared to bicyclic analogs like the compound of interest .
- Antiparasitic Activity : Imidazo[1,2-b]pyridazines with simpler substituents (e.g., phenyl groups) have shown efficacy against parasites, implying that the 2,4-difluorophenyl group in the target compound may enhance specificity or potency .
Physicochemical and ADME Properties
- Metabolic Stability : Chlorine or fluorine substituents (e.g., in 4-chloro-2-fluorophenyl analogs) may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
